molecular formula C16H12O3 B8071672 2-Benzoyl-3-phenylacrylic acid

2-Benzoyl-3-phenylacrylic acid

Cat. No.: B8071672
M. Wt: 252.26 g/mol
InChI Key: UMPNMJHTRNHHAL-KAMYIIQDSA-N
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Description

2-Benzoyl-3-phenylacrylic acid is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzoyl-3-phenylacrylic acid can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol-water mixture at room temperature, followed by acidification to obtain the final product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-3-phenylacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated chalcones.

Scientific Research Applications

2-Benzoyl-3-phenylacrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoyl-3-phenylacrylic acid involves its interaction with cellular components. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can disrupt cellular processes and lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2-Benzoyl-3-phenylacrylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-2-benzoyl-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c17-15(13-9-5-2-6-10-13)14(16(18)19)11-12-7-3-1-4-8-12/h1-11H,(H,18,19)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPNMJHTRNHHAL-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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